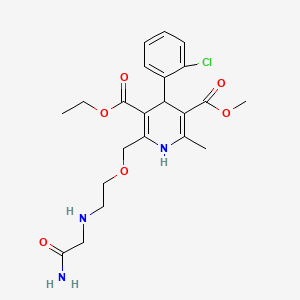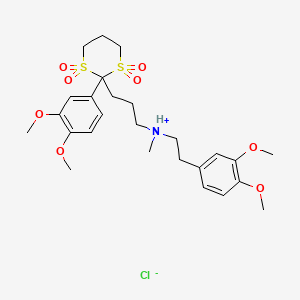
ABT-100
描述
A-409100 is a second-generation farnesyltransferase inhibitor with a promising preclinical profile . Farnesyltransferase inhibitors are a class of compounds that inhibit the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. This modification is crucial for the proper functioning of several proteins, including those involved in cell signaling and growth. A-409100 has shown potential in various scientific research applications, particularly in the fields of oncology and molecular biology.
准备方法
A-409100 的合成路线和反应条件涉及多个步骤,包括关键中间体的形成及其随后的反应以形成最终化合物。A-409100 的工业生产方法旨在确保高产率和纯度。有关合成路线和反应条件的具体细节属于专有信息,未公开。合成法尼基转移酶抑制剂的通用方法通常涉及多步有机合成,包括烷基化、酰化和环化等反应。
化学反应分析
A-409100 经历了多种类型的化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。
还原: 这种反应涉及添加氢气或去除氧气。常见的试剂包括硼氢化钠或氢化铝锂等还原剂。
取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和特定条件。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱羟基化衍生物。
科学研究应用
A-409100 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究法尼基转移酶的抑制及其对蛋白质功能的影响。
生物学: 用于细胞生物学研究,以研究法尼基化蛋白质在细胞信号传导和生长中的作用。
医学: 作为治疗涉及法尼基转移酶活性异常的癌症的潜在治疗剂进行探索。
工业: 用于开发靶向法尼基转移酶的新药和治疗策略。
作用机制
A-409100 的作用机制涉及抑制法尼基转移酶。这种酶负责将法尼基基团添加到特定蛋白质上,这一过程被称为法尼基化。法尼基化对于这些蛋白质的正确定位和功能至关重要。通过抑制法尼基转移酶,A-409100 阻止了靶蛋白的法尼基化,从而破坏了它们的正常功能并导致细胞生长和增殖的抑制。这种机制在癌症的背景下尤为重要,因为抑制法尼基转移酶可以阻止癌细胞的生长。
相似化合物的比较
A-409100 与其他法尼基转移酶抑制剂(如替匹法尼布和龙法尼布)进行了比较。 虽然所有这些化合物都具有抑制法尼基转移酶的共同机制,但 A-409100 显示出更具潜力的临床前特性,包括更好的效力和选择性 。类似的化合物包括:
替匹法尼布: 另一种用于癌症治疗的临床试验中的法尼基转移酶抑制剂。
龙法尼布: 一种法尼基转移酶抑制剂,应用于治疗早衰症和某些癌症。
A-409100 的独特之处在于与其他法尼基转移酶抑制剂相比,它具有更高的疗效和更少的副作用。
属性
IUPAC Name |
4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N4O3/c1-34-17-33-15-25(34)26(35,21-7-2-18(13-31)3-8-21)16-36-24-11-4-19(14-32)12-23(24)20-5-9-22(10-6-20)37-27(28,29)30/h2-12,15,17,35H,16H2,1H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUVRFNVTLGKMZ-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@](COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196377 | |
| Record name | ABT-100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450839-40-4 | |
| Record name | ABT-100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450839404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG74WR2HRE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)






